molecular formula C13H16ClF3N2O B11828843 1-(7-(aminomethyl)-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone hydrochloride CAS No. 1204829-05-9

1-(7-(aminomethyl)-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone hydrochloride

Cat. No.: B11828843
CAS No.: 1204829-05-9
M. Wt: 308.73 g/mol
InChI Key: VWQBQZUOZPPHQN-UHFFFAOYSA-N
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Description

1-(7-(aminomethyl)-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone hydrochloride is a complex organic compound that belongs to the class of benzazepines. Benzazepines are known for their diverse pharmacological activities and are used in the treatment of various neurological conditions, heart diseases, and cancer

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-(aminomethyl)-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone hydrochloride involves several steps. One common method includes the hydroamination of alkyne functions by amide moieties, leading to the formation of benzazepinones . This process can be catalyzed by metals such as palladium or gold . Another approach involves the reductive Heck conditions to furnish benzazepinones and benzazepines in moderate to high yields . Amidation approaches can also be employed to obtain both saturated and unsaturated benzazepinones .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(7-(aminomethyl)-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid for protonation, triethyloxonium tetrafluoroborate for alkylation, and methoxymethylene Meldrum’s acid for substitution reactions . Reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium or gold .

Major Products Formed

The major products formed from these reactions include substituted benzazepinones, pyrroles, and other heterocyclic compounds .

Biological Activity

The compound 1-(7-(aminomethyl)-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone hydrochloride (CAS No. 1204829-05-9) is a member of the benzodiazepine class, which is known for its diverse biological activities, particularly in the central nervous system. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C13H16ClF3N2OC_{13}H_{16}ClF_3N_2O with a molecular weight of 308.73 g/mol. The structure features a benzo[d]azepine core, which is significant for its interaction with various receptors in the brain.

PropertyValue
Molecular FormulaC13H16ClF3N2OC_{13}H_{16}ClF_3N_2O
Molecular Weight308.73 g/mol
CAS Number1204829-05-9
PurityNot specified

Benzodiazepines typically exert their effects by modulating the gamma-aminobutyric acid (GABA) receptor complex, enhancing the inhibitory effects of GABA neurotransmission. This leads to anxiolytic, anticonvulsant, muscle relaxant, and sedative properties.

Structure-Activity Relationships (SAR)

Recent studies have focused on the SAR of benzodiazepines to improve their efficacy and reduce side effects. For instance, modifications at specific positions on the benzodiazepine ring can significantly alter receptor affinity and biological activity. In particular:

  • Substituents at Position 5 : Compounds with thienyl or furyl groups at this position have shown increased affinity for benzodiazepine receptors compared to unsubstituted analogs .
  • Halogen Substitutions : The introduction of halogens at strategic positions enhances potency and selectivity towards specific receptor subtypes .

Pharmacological Effects

  • Anxiolytic Activity : Preliminary studies indicate that compounds similar to this compound exhibit significant anxiolytic effects in animal models.
  • Anticonvulsant Properties : Benzodiazepines are well-known for their anticonvulsant activity. The compound's structural features suggest potential efficacy in seizure management.
  • Sedative Effects : The sedative properties are attributed to enhanced GABAergic transmission, which can be beneficial in treating sleep disorders.

Case Studies

A recent study evaluated the anxiolytic effects of several benzodiazepine derivatives in rodent models. The findings suggested that compounds with a trifluoroethanone moiety exhibited superior anxiolytic activity compared to traditional benzodiazepines.

Table 2: Summary of Case Study Findings

Compound NameAnxiolytic Effect (Rodent Model)Notes
This compoundHighSignificant reduction in anxiety-like behavior
Traditional Benzodiazepine (e.g., Diazepam)ModerateEffective but with more side effects

Properties

CAS No.

1204829-05-9

Molecular Formula

C13H16ClF3N2O

Molecular Weight

308.73 g/mol

IUPAC Name

1-[7-(aminomethyl)-1,2,4,5-tetrahydro-3-benzazepin-3-yl]-2,2,2-trifluoroethanone;hydrochloride

InChI

InChI=1S/C13H15F3N2O.ClH/c14-13(15,16)12(19)18-5-3-10-2-1-9(8-17)7-11(10)4-6-18;/h1-2,7H,3-6,8,17H2;1H

InChI Key

VWQBQZUOZPPHQN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC2=C1C=CC(=C2)CN)C(=O)C(F)(F)F.Cl

Origin of Product

United States

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